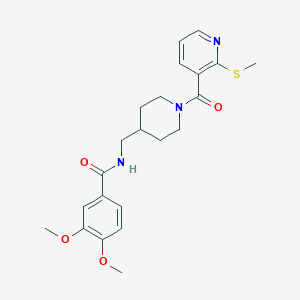

tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (2,2-difluoro-3-hydroxypropyl)carbamate, also known as TBHP, is a molecule that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other molecules, as well as to study the effects of a variety of biochemical and physiological processes. TBHP has been used in a wide range of research applications, including drug development, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Synthesis of Antiarrhythmic and Hypotensive Compounds : New compounds including tert-butyl derivatives have been synthesized and shown to possess strong hypotensive and antiarrhythmic properties, similar to the drug Propranolol (Chalina, Staneva, & Chakarova, 1998).

Photoredox-Catalyzed Synthesis of Amino Chromones : Tert-butyl derivatives have been used as amidyl-radical precursors in photoredox-catalyzed aminations, facilitating the assembly of 3-aminochromones under mild conditions. This method broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Chemical and Material Science

Synthesis of Carbocyclic Analogues : Tert-butyl carbamates are used as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).

Selective Deprotection and Acylation in Polyamides : Tert-butyl carbamates are used in the synthesis of polyamides with independently removable amino-protecting groups, significant for chemical modifications and applications in material science (Pak & Hesse, 1998).

Biological and Medical Research

Synthesis of Natural Product Derivatives : Derivatives of tert-butyl carbamates, like (R)-tert-butyl carbamate, have been synthesized as intermediates for natural products like jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Development of New Antioxidants : Tert-butyl carbamates are involved in synthesizing new antioxidants with higher molecular weights, enhancing the thermal stability and effectiveness in protecting materials like polypropylene from thermal oxidation (Pan, Liu, & Lau, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO3/c1-7(2,3)14-6(13)11-4-8(9,10)5-12/h12H,4-5H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXPWNOGXJUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)